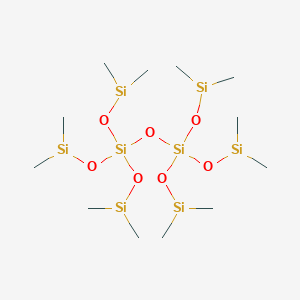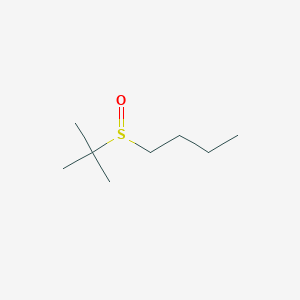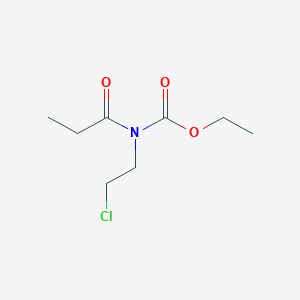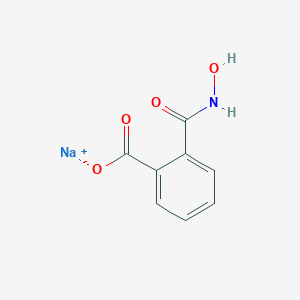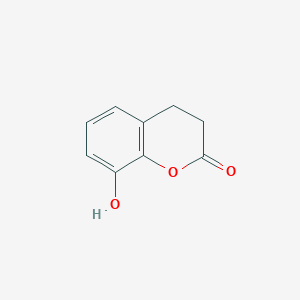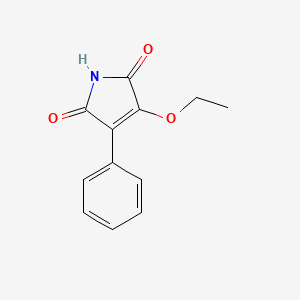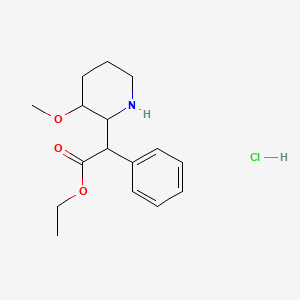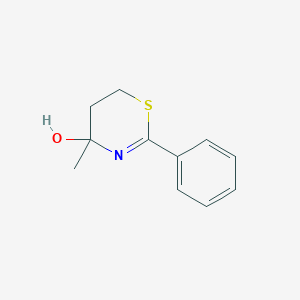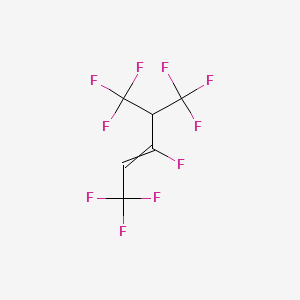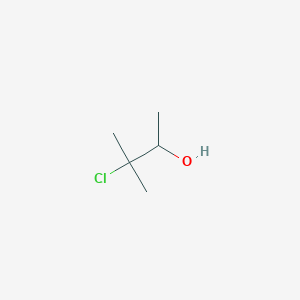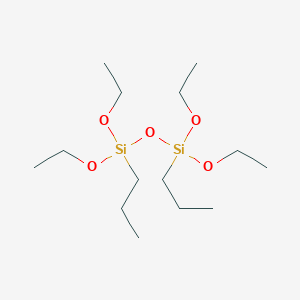
1,1,3,3-Tetraethoxy-1,3-dipropyldisiloxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,3,3-Tetraethoxy-1,3-dipropyldisiloxane is an organosilicon compound with the molecular formula C14H32O4Si2. This compound is part of the disiloxane family, characterized by the presence of silicon-oxygen bonds. It is used in various industrial and research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1,3,3-Tetraethoxy-1,3-dipropyldisiloxane can be synthesized through the hydrolysis of chlorodimethylsilane derivatives. The reaction typically involves the use of ethanol as a solvent and a catalyst such as hydrochloric acid to facilitate the hydrolysis process. The reaction conditions include maintaining a temperature range of 25-30°C and a reaction time of 2-3 hours to ensure complete hydrolysis.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale hydrolysis reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of automated systems for monitoring and controlling temperature, pressure, and reaction time is common in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,3,3-Tetraethoxy-1,3-dipropyldisiloxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide, leading to the formation of silanol derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The ethoxy groups in the compound can be substituted with other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, temperature range of 40-50°C, reaction time of 1-2 hours.
Reduction: Lithium aluminum hydride, temperature range of 0-10°C, reaction time of 3-4 hours.
Substitution: Alkyl halides, temperature range of 25-30°C, reaction time of 2-3 hours.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Alkyl-substituted disiloxane derivatives.
Wissenschaftliche Forschungsanwendungen
1,1,3,3-Tetraethoxy-1,3-dipropyldisiloxane has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic synthesis reactions.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with therapeutic agents.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives due to its excellent thermal and chemical stability.
Wirkmechanismus
The mechanism of action of 1,1,3,3-Tetraethoxy-1,3-dipropyldisiloxane involves the interaction of its silicon-oxygen bonds with various molecular targets. The compound can form stable complexes with metal ions, enhancing its reactivity in catalytic processes. Additionally, the ethoxy groups can undergo hydrolysis to form silanol groups, which can further react with other functional groups, leading to the formation of new chemical bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: An organosilicon compound with similar structural features but different functional groups.
1,1,3,3-Tetramethyldisiloxane: Another disiloxane compound used in the production of silicone polymers and resins.
1,1,3,3-Tetraethoxypropane: A compound with similar ethoxy groups but different core structure.
Uniqueness
1,1,3,3-Tetraethoxy-1,3-dipropyldisiloxane is unique due to its specific combination of ethoxy and propyl groups, which confer distinct chemical properties. Its ability to undergo various chemical reactions and form stable complexes with metal ions makes it a versatile compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
13501-75-2 |
|---|---|
Molekularformel |
C14H34O5Si2 |
Molekulargewicht |
338.59 g/mol |
IUPAC-Name |
[diethoxy(propyl)silyl]oxy-diethoxy-propylsilane |
InChI |
InChI=1S/C14H34O5Si2/c1-7-13-20(15-9-3,16-10-4)19-21(14-8-2,17-11-5)18-12-6/h7-14H2,1-6H3 |
InChI-Schlüssel |
HZFNLAGBGXZXAW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC[Si](OCC)(OCC)O[Si](CCC)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(4-Chlorophenyl)(nitroso)amino]acetic acid](/img/structure/B14712451.png)
